4-(Quinoxalin-2-yl)benzyl 4-fluorobenzoate
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Overview
Description
4-(2-Quinoxalinyl)benzyl 4-fluorobenzoate is a complex organic compound that features a quinoxaline moiety linked to a benzyl group, which is further connected to a 4-fluorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-quinoxalinyl)benzyl 4-fluorobenzoate typically involves multiple steps, starting with the preparation of the quinoxaline core. Quinoxalines can be synthesized through various methods, including the condensation of o-phenylenediamine with α-dicarbonyl compounds . The benzylation of quinoxaline can be achieved using benzyl halides under basic conditions . The final step involves the esterification of the benzylated quinoxaline with 4-fluorobenzoic acid, using reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 4-(2-quinoxalinyl)benzyl 4-fluorobenzoate are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Quinoxalinyl)benzyl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents to modify the quinoxaline ring.
Substitution: The fluorine atom on the benzoate ester can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often facilitated by transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce partially or fully hydrogenated quinoxalines .
Scientific Research Applications
4-(2-Quinoxalinyl)benzyl 4-fluorobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-quinoxalinyl)benzyl 4-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline moiety can bind to specific sites on proteins, modulating their activity. The fluorobenzoate ester may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: A simpler compound with similar functional groups but lacking the quinoxaline moiety.
Methyl 4-fluorobenzoate: Another ester derivative of 4-fluorobenzoic acid, used in various synthetic applications.
Uniqueness
4-(2-Quinoxalinyl)benzyl 4-fluorobenzoate is unique due to its combination of a quinoxaline core and a fluorobenzoate ester. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C22H15FN2O2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
(4-quinoxalin-2-ylphenyl)methyl 4-fluorobenzoate |
InChI |
InChI=1S/C22H15FN2O2/c23-18-11-9-17(10-12-18)22(26)27-14-15-5-7-16(8-6-15)21-13-24-19-3-1-2-4-20(19)25-21/h1-13H,14H2 |
InChI Key |
ZLTNMGBBCHHEEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)COC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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